![molecular formula C20H18BrN3O B2482951 N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide CAS No. 2034433-35-5](/img/structure/B2482951.png)
N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide is a useful research compound. Its molecular formula is C20H18BrN3O and its molecular weight is 396.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tyrosinase Inhibition
Biphenyl-based compounds have shown significant anti-tyrosinase activities, which are clinically important for treatments of conditions like hypertension and inflammation. Studies on derivatives synthesized from biphenyl moieties revealed promising inhibitory effects on tyrosinase, comparable to the standard inhibitor kojic acid. This suggests potential applications in pharmaceutical development aimed at treating conditions related to abnormal tyrosinase activity (Kwong et al., 2017).
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
A series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl) derivatives have demonstrated potent hTRPV1 antagonistic activity, indicating a role in the development of new analgesics with minimal side effects. The specificity and potency of these compounds, such as compound 49S, highlight their potential for therapeutic application in pain management, particularly in conditions where TRPV1-mediated signaling is implicated (Kim et al., 2012).
Fluorescent ATRP Initiators
The synthesis of fluorescent ATRP (Atom Transfer Radical Polymerization) initiators from bromo-N-derivatives demonstrates an innovative approach to polymer science. These initiators, used in the polymerizations of acrylates, underscore the adaptability of N-derivatives in the development of advanced materials with specific fluorescent properties, opening new avenues for research in polymer chemistry and materials science (Kulai et al., 2016).
Dual FAAH/COX Inhibition
Flurbiprofen amides, such as N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4), have been identified as dual inhibitors of FAAH and COX, presenting a novel approach to analgesic drug development. These compounds exhibit promising anti-inflammatory and analgesic activities in animal models, suggesting potential for the treatment of chronic and neuropathic pain conditions (Deplano et al., 2021).
Antibacterial Surfaces
Research into the covalent attachment of poly(4-vinyl-N-alkylpyridinium bromide) to glass surfaces has led to the creation of materials capable of killing airborne bacteria upon contact. This innovative application highlights the potential of N-derivatives in developing antibacterial surfaces, contributing to the field of antimicrobial materials and infection control (Tiller et al., 2001).
Mechanism of Action
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c21-18-4-2-1-3-16(18)5-6-20(25)24-14-15-7-12-23-19(13-15)17-8-10-22-11-9-17/h1-4,7-13H,5-6,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQFHZBDFCRJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2482868.png)
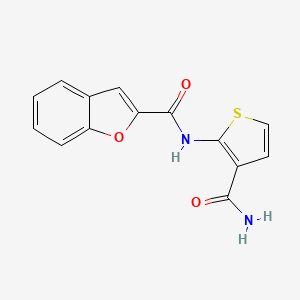
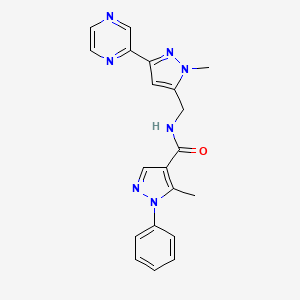
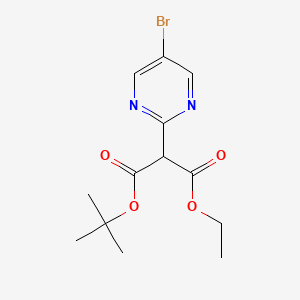
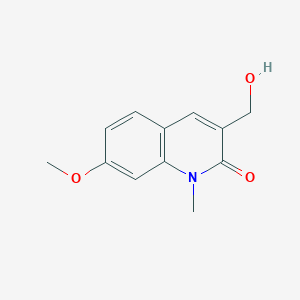
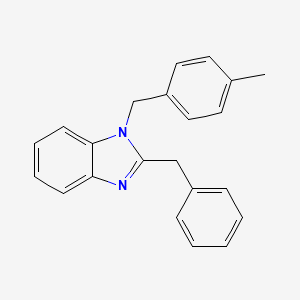
![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)
![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)
![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)
![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)
![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2482887.png)
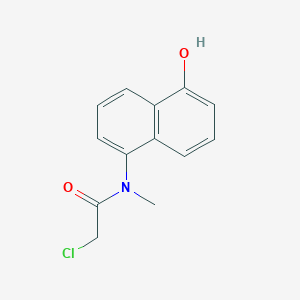

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2482891.png)
